2-fluoro-6-methyl-3-nitrophenol

Catalog No.
S6449560
CAS No.
1805068-57-8
M.F
C7H6FNO3
M. Wt
171.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-fluoro-6-methyl-3-nitrophenol

CAS Number

1805068-57-8

Product Name

2-fluoro-6-methyl-3-nitrophenol

IUPAC Name

2-fluoro-6-methyl-3-nitrophenol

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

InChI

InChI=1S/C7H6FNO3/c1-4-2-3-5(9(11)12)6(8)7(4)10/h2-3,10H,1H3

InChI Key

KFAZLBABZSSUGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])F)O

2-Fluoro-6-methyl-3-nitrophenol is an aromatic compound characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a phenolic structure. Its molecular formula is C7_7H6_6FNO3_3, and it features a hydroxyl (-OH) group, which contributes to its acidity and reactivity. The positioning of the functional groups on the benzene ring significantly influences its chemical properties and biological activities.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
  • Substitution: The fluorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups.
  • Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, which may affect its solubility and reactivity.

These reactions are significant for further modifications of the compound in synthetic organic chemistry.

Research indicates that 2-fluoro-6-methyl-3-nitrophenol exhibits notable biological activities, particularly in antimicrobial and anticancer research. Its structure allows it to interact with various biological targets, potentially modulating enzyme activity or influencing cellular pathways. For example, similar compounds have shown efficacy against Mycobacterium tuberculosis, suggesting potential applications in drug development for infectious diseases .

The synthesis of 2-fluoro-6-methyl-3-nitrophenol typically involves several steps:

  • Nitration: Starting from 2-fluoro-6-methylphenol, nitration can be achieved using a mixture of nitric acid and sulfuric acid to introduce the nitro group.
  • Purification: The crude product is often purified through recrystallization or chromatography to obtain high-purity 2-fluoro-6-methyl-3-nitrophenol.

Alternative methods may include variations in reaction conditions or the use of different nitrating agents to optimize yield and purity.

2-Fluoro-6-methyl-3-nitrophenol has several applications across various fields:

  • Pharmaceuticals: It is explored as a potential lead compound in drug development due to its biological activity.
  • Agricultural Chemicals: It may serve as an intermediate in the synthesis of agrochemicals.
  • Chemical Research: The compound is valuable for studying reaction mechanisms and properties of nitrophenols.

Studies on the interactions of 2-fluoro-6-methyl-3-nitrophenol with biological systems have revealed its potential effects on enzyme inhibition and modulation of metabolic pathways. Its unique combination of functional groups allows it to engage with specific receptors or enzymes, which could lead to therapeutic applications. Further research is needed to elucidate these interactions fully.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 2-fluoro-6-methyl-3-nitrophenol, each possessing unique properties:

Compound NameStructural FeaturesUnique Properties
3-Fluoro-4-methylphenolFluorine at position 3, methyl at 4Lacks nitro group; different reactivity
4-Methyl-3-nitrophenolMethyl at position 4, nitro at 3Lacks fluorine; altered biological activity
2-Fluoro-4-nitrophenolFluorine at position 2, nitro at 4Different substitution pattern; distinct properties
3-Nitro-4-fluorophenolNitro at position 3, fluorine at 4Different biological interactions

Uniqueness: The distinct arrangement of the fluorine, methyl, and nitro groups in 2-fluoro-6-methyl-3-nitrophenol imparts unique chemical reactivity and potential biological effects not seen in the other compounds listed. This combination makes it a subject of interest for further research in medicinal chemistry and related fields.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

171.03317122 g/mol

Monoisotopic Mass

171.03317122 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-25-2023

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